![molecular formula C20H25N3O B4440921 N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4440921.png)
N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide involves the chloroacetylation of 2-amino-5-chlorbenzophenone, further reacted with substituted phenylpiperazine. A practical process from bench synthesis to pilot production, starting from piperazine and N-chloroacetyl-2,6-xylidine, demonstrates the feasibility of synthesizing this compound with a good yield, as detailed by Guillaume et al. (2003) (Guillaume et al., 2003).
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been characterized through X-ray powder diffraction, revealing its potential as a pesticide. Additionally, spectroscopic methods, including FT-IR, FT-Raman, and NMR, alongside density functional theory (DFT) calculations, have been employed to study the molecular structure and vibrational spectrum of related derivatives, indicating the detailed molecular conformation and intermolecular interactions that contribute to its stability and reactivity (Olszewska et al., 2011; Teotia et al., 2023) (Olszewska et al., 2011) (Teotia et al., 2023).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming derivatives with potential as antibacterial, antifungal, and anthelmintic agents. Khan et al. (2019) highlight its utility in producing sulfonamides and alkylated piperazine derivatives with significant biological activities (Khan et al., 2019).
Scientific Research Applications
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288)
A study explored a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) derivatives for their potential in various biological applications. These derivatives exhibited significant antibacterial, antifungal, and anthelmintic activities. Additionally, the study found that one of the compounds, due to its stickiness and fine particle distribution, was effective in detecting latent fingerprints on various surfaces, indicating its potential use in forensic applications (Khan et al., 2019).
Synthesis and Biodistribution of [11C]R116301 for PET Imaging
Another research focused on synthesizing and evaluating [11C]R116301, a derivative of N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, for use in positron emission tomography (PET) imaging. This compound demonstrated promising results for visualizing central neurokinin(1) (NK1) receptors in vivo, with high initial uptake in organs like the lung, liver, kidney, and specific brain regions. This suggests its potential as a radioligand in PET imaging for various neurological applications (Mey et al., 2005).
Powder Diffraction Data of N-Derivatives for Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to the N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide compound, have been characterized for their potential as pesticides. The study provided detailed X-ray powder diffraction data of these organic compounds, which could guide their use in agricultural applications (Olszewska et al., 2011).
Ranolazine's Potential in Atrial Fibrillation Treatment
Ranolazine, chemically related to N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, has been used clinically for treating angina pectoris. However, it also shows potential as an antiarrhythmic agent, particularly for atrial fibrillation. This suggests a new therapeutic application for compounds structurally similar to N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Hancox & Doggrell, 2010).
Chloroacetamide Herbicides Influence on Grain Sorghum
A study investigated the influence of acetamide herbicides, closely related to N-(2,6-dimethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, on the efficacy of CGA-43089 in grain sorghum. It highlighted the interactions between these herbicides and grain sorghum, indicating the potential agricultural implications of such compounds (Simkins et al., 1980).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-6-8-17(2)20(16)21-19(24)15-22-11-13-23(14-12-22)18-9-4-3-5-10-18/h3-10H,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXQHUSYOGSRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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